molecular formula C15H21Cl2N5O B5217418 2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride

2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride

Cat. No. B5217418
M. Wt: 358.3 g/mol
InChI Key: BQMRZEBRRDTWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are known for their extensive therapeutic uses . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazoles has attracted much attention due to their importance in pharmaceuticals . Various synthetic methods have been developed to produce a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .

Scientific Research Applications

Future Directions

The future directions in the field of 1,2,4-triazoles involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Mechanism of Action

properties

IUPAC Name

4-[2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O.2ClH/c1-12-17-20-14-5-3-2-4-13(14)16-15(20)19(12)7-6-18-8-10-21-11-9-18;;/h2-5H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMRZEBRRDTWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N=C2N1CCN4CCOCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5852741

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